molecular formula C14H17N3O4S2 B2600883 ethyl 3-methyl-5-(N-(3-(methylthio)phenyl)sulfamoyl)-1H-pyrazole-4-carboxylate CAS No. 1301766-49-3

ethyl 3-methyl-5-(N-(3-(methylthio)phenyl)sulfamoyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2600883
CAS No.: 1301766-49-3
M. Wt: 355.43
InChI Key: QJPKSJXHIUIWRX-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the sulfamoyl group could participate in substitution reactions .

Scientific Research Applications

Corrosion Inhibition

Pyrazole derivatives have been studied for their applications as corrosion inhibitors, particularly for mild steel in industrial processes. Their effectiveness is attributed to the formation of an adsorbed protective film on the metal surface, significantly reducing corrosion rates. These inhibitors demonstrate high efficiency, follow Langmuir adsorption isotherm, and their effectiveness is supported by both experimental and theoretical studies (Dohare et al., 2017).

Structural and Spectroscopic Analysis

The synthesis and characterization of pyrazole esters through spectroscopic and structural analysis reveal their complex molecular structures. Such studies provide a foundation for understanding the chemical behavior and potential applications of these compounds in various fields, including materials science and pharmaceuticals (Viveka et al., 2016).

Pharmaceutical Research

Research into pyrazole derivatives also includes their evaluation as potential pharmacological agents. Studies have explored their analgesic, anti-inflammatory, and antibacterial properties, indicating that these compounds could serve as the basis for developing new therapeutic agents (Gokulan et al., 2012). Furthermore, the synthesis of heterocyclic compounds containing sulfonamido moieties highlights their suitability as antibacterial agents, showcasing the versatility of pyrazole derivatives in medicinal chemistry (Azab et al., 2013).

Material Science

In material science, pyrazole derivatives have been utilized to create new metal coordination polymers. These studies not only expand the understanding of pyrazole-based ligands in coordination chemistry but also explore their potential applications in catalysis, molecular recognition, and optoelectronic devices (Cheng et al., 2017).

Properties

IUPAC Name

ethyl 5-methyl-3-[(3-methylsulfanylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S2/c1-4-21-14(18)12-9(2)15-16-13(12)23(19,20)17-10-6-5-7-11(8-10)22-3/h5-8,17H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPKSJXHIUIWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1S(=O)(=O)NC2=CC(=CC=C2)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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